

Preliminary studies on HJC0197 for PML treatment

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Compound of Interest

Compound Name: HJC0197
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As of my last update, there are no publicly available preliminary studies or data specifically referencing a compound or treatment designated "**HJC0197**" for Progressive Multifocal Leukoencephalopathy (PML). The scientific and clinical literature does not contain this identifier.

Therefore, this technical guide will focus on a prominent area of preliminary research for PML treatment for which information is available: Adoptive T-Cell Therapy. This approach involves the use of virus-specific T-cells to combat the JC virus (JCV), the causative agent of PML. The following sections summarize the quantitative data from recent studies, detail the experimental protocols, and visualize the relevant biological pathways and workflows.

Data Presentation

The following tables summarize the quantitative data from preliminary studies on adoptive T-cell therapy for PML.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Study 1 (Italian Cohort)[1] | Study 2 (Pilot Study)[2] |
|---|--|--|
| Number of Patients | 19 | 12 |
| Median Age (years) | 56.5 | 59 (range 35-72) |
| Underlying Conditions | Hematological malignancies, HIV-negative immunosuppression | Lymphoproliferative disease (n=6), autoimmune disease (n=2), primary immunodeficiency (n=2), other |
| Median Time from Symptom Onset to First Infusion | 3 months | 2 months (range 1-6) |
| Median Baseline Karnofsky Performance Scale (KPS) | 50% (Survivors) vs. 30% (Non-survivors) | Not Reported |

Table 2: Treatment and Clinical Outcomes

| Outcome Measure | Study 1 (Italian Cohort)[1] | Study 2 (Pilot Study)[2] | Study 3 (Small Italian Study)[3] |
|----------------------|---|--|--|
| Treatment Regimen | | | |
| T-Cell Specificity | JC Virus (JCV) | BK Virus (BKV) | JC Virus (JCV) |
| T-Cell Source | Autologous or Allogeneic | Allogeneic (partially HLA-matched donors) | Autologous or Allogeneic |
| Number of Infusions | Median of 2 | 1-3 infusions per patient | Two doses, 15 days apart |
| Cell Dose | Starting dose: 1×10^5 cells/kg; Subsequent: 2×10^5 cells/kg | Not specified | Not specified |
| Efficacy | | | |
| 1-Year Survival Rate | 31.6% (6 out of 19 patients) | 58.3% (7 out of 12 patients) | 5 out of 6 patients who achieved PML control were alive at follow-up |
| PML Control/Response | Reduced disease burden on MRI in survivors; Decrease in JCV DNA in CSF | Not explicitly stated, but 7/12 survived >1 year | 6 out of 9 patients achieved PML control |
| Safety | | | |
| Adverse Events | One case of Immune Reconstitution Inflammatory Syndrome (IRIS) | No serious treatment-related adverse events reported | No adverse events reported |

Experimental Protocols

The methodologies for the key experiments cited in the preliminary studies of adoptive T-cell therapy for PML are detailed below.

Patient Population and Eligibility

Patients diagnosed with "definite PML" according to the 2013 consensus criteria by the American Academy of Neurology were enrolled.[1] This diagnosis requires the presence of clinical signs and MRI findings compatible with active PML, along with the detection of JC virus DNA in the cerebrospinal fluid (CSF) by PCR.[4] Patients were often in a state of neurological deterioration with moderate to severe disability at the time of enrollment.[3] Underlying conditions included various forms of immunosuppression, such as hematological malignancies and primary immunodeficiencies.[1][2]

Generation of Virus-Specific T-Cells

The core of the therapy involves generating T-cells that can specifically recognize and attack JCV-infected cells.

- **Source of T-Cells:** Peripheral blood mononuclear cells (PBMCs) were collected from either the patient (autologous) or a healthy, partially human leukocyte antigen (HLA)-matched donor (allogeneic).[1][2] Donors were often siblings or other family members.[2]
- **Antigen Stimulation:** The PBMCs were stimulated ex vivo with specific antigens to expand the population of virus-specific T-cells. These antigens were synthetic peptides derived from JCV proteins.[1] In some studies, peptides from the closely related BK virus were used, leveraging the cross-reactivity between the two polyomaviruses.[2][5]
- **Cell Culture and Expansion:** The stimulated cells were cultured in a laboratory setting (Good Manufacturing Practice - GMP facility) to allow the virus-specific T-cells to proliferate to a therapeutic dose.[5]

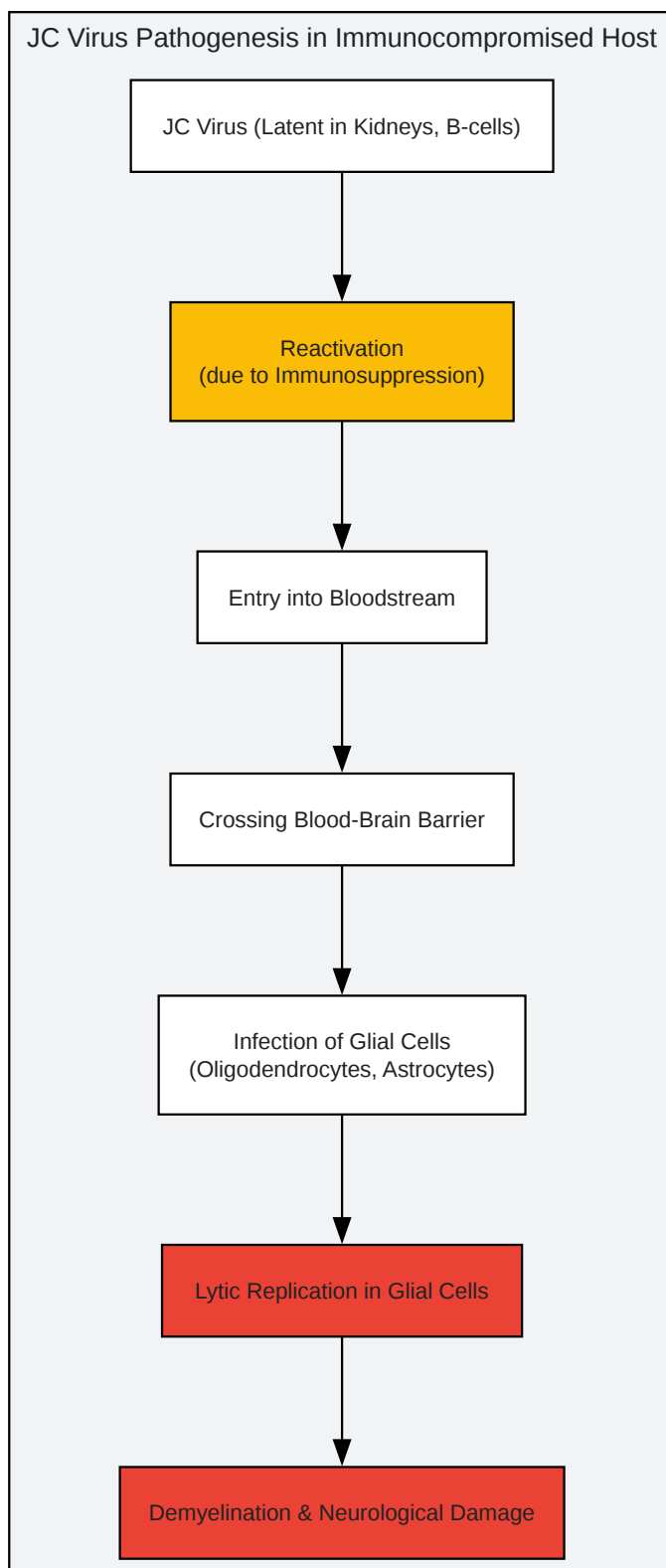
Treatment Administration and Monitoring

- **Infusion:** The expanded virus-specific T-cells (PyVST) were administered to the patient via intravenous (IV) infusion.[4] Dosing regimens varied between studies, with some employing a fixed starting dose followed by escalating doses in subsequent infusions.[1][4] Infusions were typically spaced several weeks apart.[1][3]
- **Monitoring for Safety:** Patients were closely monitored for any adverse events following each infusion, with a particular focus on the potential for IRIS.[1][4]

- Assessing Efficacy: Treatment efficacy was evaluated through a combination of clinical and laboratory measures:
 - Neurological Examination: Regular assessment of neurological function and disability using scales such as the modified Rankin scale (mRs) and the Karnofsky Performance Scale (KPS).[1]
 - Neuroimaging: Brain MRIs were performed to assess changes in the size and characteristics of PML lesions.[1]
 - Virological Response: The viral load of JCV DNA in the CSF was quantified by PCR to monitor the clearance of the virus.[1][3]
 - Immunological Response: An increase in the frequency of circulating JCV-specific lymphocytes was measured as an indicator of immune reconstitution.[3]

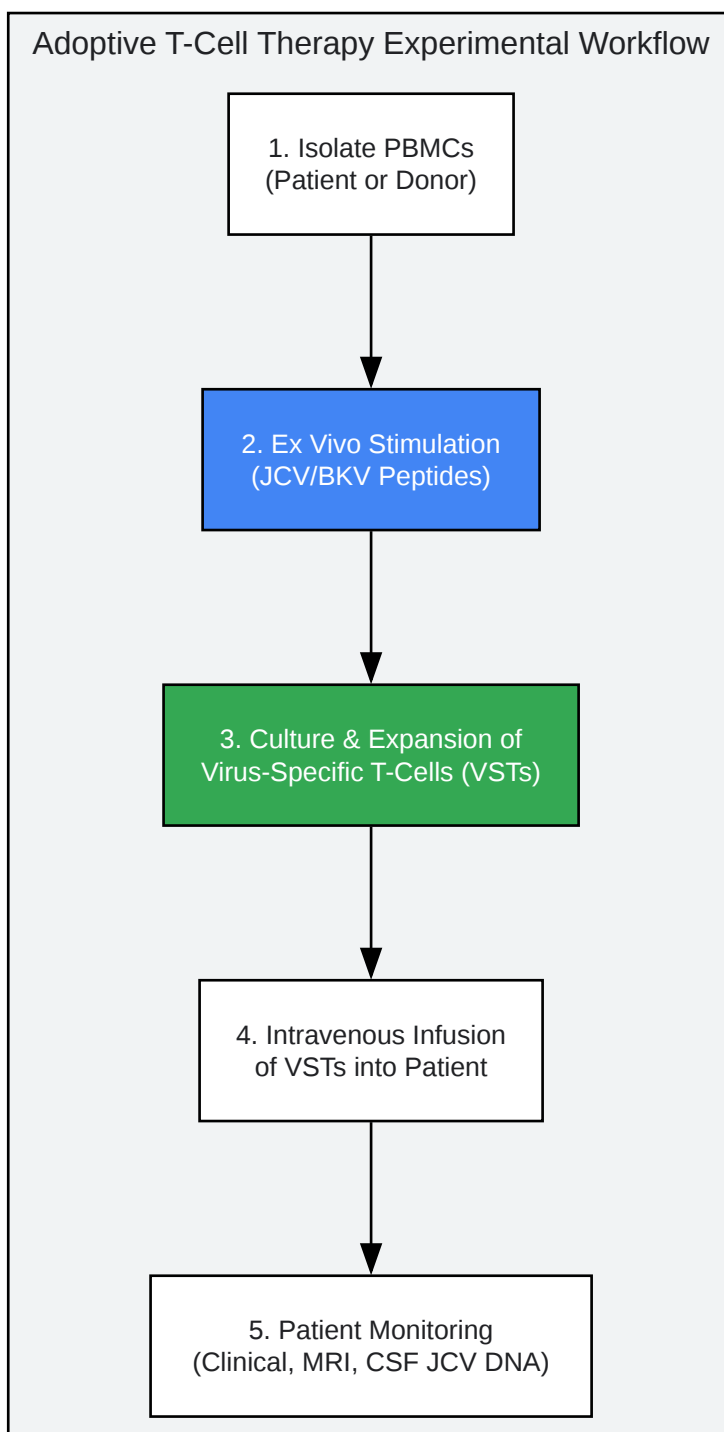
Mandatory Visualization

Signaling Pathways and Workflows



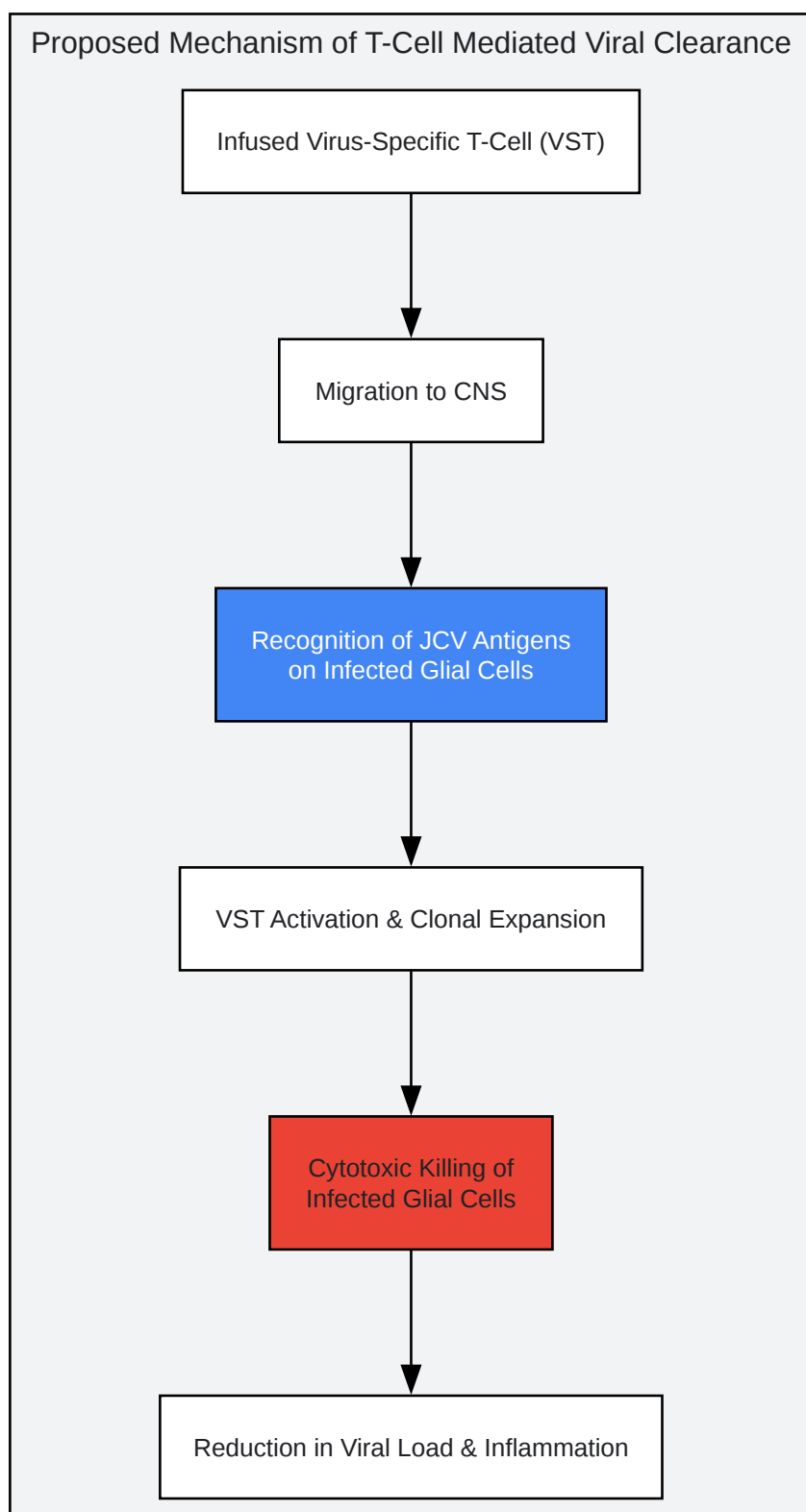
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Caption: Pathogenesis of Progressive Multifocal Leukoencephalopathy (PML).



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Caption: Experimental workflow for adoptive T-cell therapy in PML patients.



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Caption: Proposed mechanism of action for adoptive T-cell therapy in PML.

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